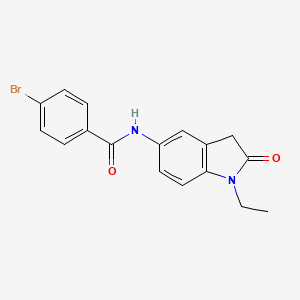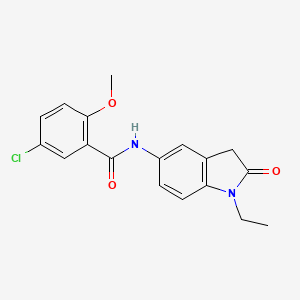![molecular formula C21H23N3O5S B6571885 3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021214-51-6](/img/structure/B6571885.png)
3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirotetramat, a compound with a similar structure, is a second-generation insecticide developed by Bayer CropScience . It has a good efficacy and safety for crops .
Synthesis Analysis
The synthesis of similar compounds involves multi-step reaction sequences including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Another compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized in a simple, fast, and effective 3-step synthesis .Molecular Structure Analysis
The molecular structure of these compounds typically includes a diazaspiro[4.5]decane-2,4-dione core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .Aplicaciones Científicas De Investigación
3-ethyl-8-PBS has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of organic compounds, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. It has also been used in the study of the mechanism of action of certain drugs, such as antifungal drugs. In addition, it has been used in the study of the biochemical and physiological effects of certain drugs, such as antifungal drugs.
Mecanismo De Acción
The mechanism of action of 3-ethyl-8-PBS is not fully understood. However, it is believed to act as an inhibitor of the enzyme squalene synthase, which is responsible for the synthesis of squalene. Squalene is an important precursor for the synthesis of cholesterol, and the inhibition of squalene synthase by 3-ethyl-8-PBS could lead to the decreased synthesis of cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ethyl-8-PBS have not been extensively studied. However, it is believed to have antifungal activity, as well as the potential to reduce cholesterol levels. In addition, it has been suggested that it may have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-8-PBS has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis can be easily accomplished. In addition, it has a low toxicity, which makes it a safe compound to work with. However, it is also important to note that it is a relatively unstable compound and is prone to degradation.
Direcciones Futuras
Given the wide range of applications of 3-ethyl-8-PBS, there are many potential future directions for research. One potential area of research is the development of new methods of synthesis for the compound. Additionally, further research could be conducted into the biochemical and physiological effects of 3-ethyl-8-PBS, as well as its potential to reduce cholesterol levels. Finally, further research could be conducted into the development of new applications for the compound, such as its potential use in the synthesis of other organic compounds.
Métodos De Síntesis
3-ethyl-8-PBS can be synthesized in a variety of ways. One of the most common methods is the condensation reaction of 4-phenoxybenzenesulfonyl chloride and 2-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of sodium hydroxide. This reaction is carried out in a sealed tube at room temperature and produces a white solid that is then purified using column chromatography. Other methods of synthesis include the reaction of 4-phenoxybenzenesulfonyl chloride and 2-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of sodium ethoxide and the reaction of 4-phenoxybenzenesulfonyl chloride and 2-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of sodium hydroxide.
Propiedades
IUPAC Name |
3-ethyl-8-(4-phenoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-2-24-19(25)21(22-20(24)26)12-14-23(15-13-21)30(27,28)18-10-8-17(9-11-18)29-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTNXLAHFCECHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B6571811.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)
![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571827.png)
![4-(diethylamino)-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6571832.png)
![3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571847.png)
![3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571848.png)
![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571861.png)
![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)
![8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571896.png)

